4-Oxopentyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopentyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 4-oxopentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxopentyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
4-Oxopentyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 4-Oxopentyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of various adducts.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar structure but lacks the ketone group.
Ethyl 2-methylprop-2-enoate: Similar structure with an ethyl ester group instead of a 4-oxopentyl group.
Butyl 2-methylprop-2-enoate: Similar structure with a butyl ester group.
Uniqueness
4-Oxopentyl 2-methylprop-2-enoate is unique due to the presence of both an ester and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
274266-47-6 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-oxopentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)9(11)12-6-4-5-8(3)10/h1,4-6H2,2-3H3 |
InChI Key |
PAOWSOBSKZWMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.